2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Activities
The synthesis of compounds related to 2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has been explored for antimicrobial activities. For instance, Ovonramwen et al. (2019) synthesized a compound with a similar structure and evaluated its antimicrobial efficacy against various bacteria and fungi, finding moderate activities compared to standard drugs like ciprofloxacin and itraconazole (O. B. Ovonramwen et al., 2019).
Molecular Geometry and Intermolecular Interactions
The impact of molecular structure variations, including methyl substituent and N-oxide formation, on the geometry and intermolecular interactions of compounds similar to this compound has been studied by Żesławska et al. (2020). This research is vital in understanding how these variations can influence the effectiveness of related compounds in medicinal applications (E. Żesławska et al., 2020).
Synthesis and Characterization
The synthesis of related piperidine compounds and their characterization using various techniques like NMR and FT-IR has been a focus area, contributing to the understanding of these compounds’ structural properties. For instance, Rui (2010) demonstrated the synthesis of a similar compound, highlighting the process's feasibility and efficiency (Zheng Rui, 2010).
Antioxidant Potency
The antioxidant properties of compounds structurally related to this compound have also been investigated. Dineshkumar and Parthiban (2022) synthesized a compound and assessed its antioxidant efficacy, which is crucial for potential therapeutic applications (J. Dineshkumar & P. Parthiban, 2022).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-10-9-13(15(17)11(2)14(10)16)19-8-6-12-5-3-4-7-18-12;/h9,12,18H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSUTOGQWFQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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